molecular formula C7H8N2O4 B1361868 (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 38580-22-2

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No.: B1361868
CAS No.: 38580-22-2
M. Wt: 184.15 g/mol
InChI Key: GFWWREGOTNQVGC-UHFFFAOYSA-N
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Description

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-methyluracil as the starting material.

  • Reaction Steps: The process involves the alkylation of 2-alkylsulfanyl-5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles with methyl bromoacetate. This reaction proceeds at the N(1)-position of the pyrimidine ring.

  • Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions of the pyrimidine ring can yield a range of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like methyl iodide (CH3I) and bromine (Br2) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substituted Derivatives: Different substituted derivatives based on the position and type of substitution.

Mechanism of Action

Mode of Action

The mode of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with various nucleophiles. It has been observed that the compound can undergo alkylation with methyl bromoacetate . This interaction results in changes to the compound’s structure, potentially influencing its biological activity.

Scientific Research Applications

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand the role of pyrimidine derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

  • Uracil: A pyrimidine derivative with similar structural features.

  • Thymine: Another pyrimidine derivative commonly found in DNA.

  • Cytosine: A pyrimidine derivative involved in RNA and DNA synthesis.

Uniqueness: (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group, which differentiates it from other pyrimidine derivatives. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWWREGOTNQVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353491
Record name (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-22-2
Record name (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 10% aq chloroacetic acid solution (150 mL; 159 mmol) was added to 2-(6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (7.3 g; 36.5 mmol). The mixture was stirred under reflux for 24 h and cooled in an ice-bath. The formed solid was collected by filtration, washed with water and dried under reduced pressure to give 5.17 g (77%) of the title compound as a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Yield
77%

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